2-Propan-1,1,1,3,3,3-d6-ol-d, 2-(methyl-d3)-

Catalog No.
S714477
CAS No.
53001-22-2
M.F
C4H10O
M. Wt
84.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propan-1,1,1,3,3,3-d6-ol-d, 2-(methyl-d3)-

CAS Number

53001-22-2

Product Name

2-Propan-1,1,1,3,3,3-d6-ol-d, 2-(methyl-d3)-

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-deuteriooxy-2-(trideuteriomethyl)propane

Molecular Formula

C4H10O

Molecular Weight

84.18 g/mol

InChI

InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1D3,2D3,3D3,5D

InChI Key

DKGAVHZHDRPRBM-SGLLWXCUSA-N

SMILES

CC(C)(C)O

Synonyms

2-Methyl-2-propanol-d10, tert-Butanol-d10, 1,1-Dimethylethanol-d10

Canonical SMILES

CC(C)(C)O

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O[2H]

Isotopic Labeling Studies

  • Mechanism Elucidation

    2-Propan-1,1,1,3,3,3-d6-ol-d, 2-(methyl-d3)- finds use in investigations of reaction mechanisms. By replacing hydrogen atoms with deuterium, researchers can track the movement of specific parts of a molecule within a reaction. The distinct mass difference between hydrogen and deuterium allows scientists to distinguish between the original molecule and the one incorporating the deuterium label using techniques like mass spectrometry .

  • Metabolic Pathways

    Studying metabolic pathways within living organisms is another application. By introducing deuterium into specific positions of a molecule, scientists can trace its breakdown products and follow its journey through an organism's metabolic processes. This information is crucial for understanding drug metabolism and the development of new pharmaceuticals .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Improved Resolution

    Due to the different magnetic properties of deuterium compared to hydrogen, 2-Propan-1,1,1,3,3,3-d6-ol-d, 2-(methyl-d3)- helps improve the resolution of NMR spectra. By replacing protons with deuterium in solvent molecules, researchers can eliminate background signals from the solvent itself, allowing for a clearer view of the signals originating from the molecule of interest .

  • Signal Overlap Reduction

    Overlapping signals from protons in complex molecules can hinder analysis in NMR. Deuteration at specific sites can strategically remove these overlapping signals, providing a clearer picture of the molecule's structure and dynamics .

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

53001-22-2

Wikipedia

2-(~2~H_3_)Methyl(~2~H_6_)propan-2-(~2~H)ol

Dates

Modify: 2023-08-15

Explore Compound Types